N3-Methylpyridine-3,4-diamine
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Overview
Description
N3-Methylpyridine-3,4-diamine is a chemical compound with the CAS Number: 1796-73-2 . It has a molecular weight of 123.16 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N3-methyl-3,4-pyridinediamine . The InChI code for this compound is 1S/C6H9N3/c1-8-6-4-9-3-2-5 (6)7/h2-4,8H,1H3, (H2,7,9) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The melting point of this compound is between 112-114 degrees Celsius .Scientific Research Applications
Crystal Structure Analysis
Crystallographic studies of molecules related to N3-Methylpyridine-3,4-diamine have provided insights into their structural characteristics. For instance, the crystal structure of compounds containing methylpyridine moieties reveals nearly planar configurations and interactions beyond van der Waals contacts are often not identified, indicating the predominance of such weak forces in solid-state assembly (Stöger et al., 2014). Similarly, structural elucidation of novel pyridine analogues has been achieved, showcasing the role of such compounds in forming diverse crystal architectures and highlighting their potential in materials science (Kolev et al., 2009).
Luminescent Properties and Sensing Applications
Research on copper(I) complexes featuring methylpyridine ligands has demonstrated their ability to exhibit reversible emission color changes upon exposure to various vapors, suggesting potential applications in sensing and luminescent material development (Ohara et al., 2017). This underscores the versatility of this compound analogues in chemical sensing technologies.
Catalytic and Synthetic Applications
The chemistry of this compound derivatives extends into catalysis and organic synthesis. For example, complexes based on Schiff base derivatives of pyridine have been investigated for their catalytic activity in transfer hydrogenation reactions, revealing the utility of these compounds in facilitating chemical transformations (Aydemir et al., 2010). Moreover, the synthesis of zirconium and hafnium complexes with pyridine ligands showcases the application of such molecules in the preparation of metal-organic frameworks and their potential in material science (Tonzetich et al., 2005).
Safety and Efficiency in Chemical Processes
The development of safer and more efficient methods for synthesizing pyridine N-oxides, intermediates in the production of nicotine insecticides, highlights the industrial relevance of this compound derivatives. Circular microreaction methods have been explored for the synthesis of 3-methylpyridine-N-oxide, offering improvements in yield and reaction control, thus underlining the importance of these compounds in enhancing chemical manufacturing processes (Sang et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-N-methylpyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-8-6-4-9-3-2-5(6)7/h2-4,8H,1H3,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIOXRPNGUADBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80902932 |
Source
|
Record name | NoName_3508 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80902932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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